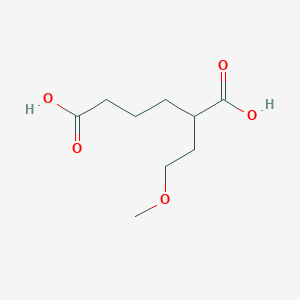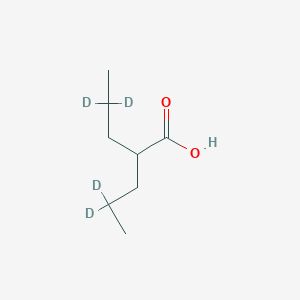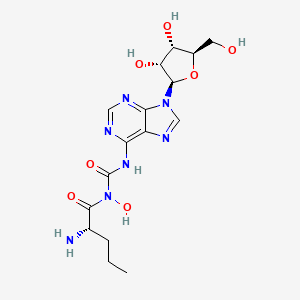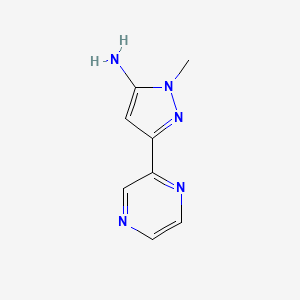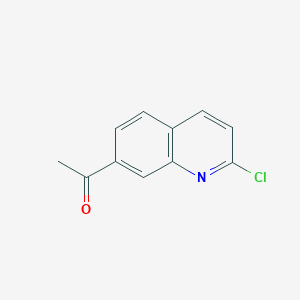
1-(2-Chloroquinolin-7-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-(2-Chloroquinolin-7-yl)ethanone, is a topic of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 1-(2-Chloroquinolin-7-yl)ethanone would be similar, with the addition of an ethanone group at the 1-position of the quinoline ring.Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Specific reactions involving 1-(2-Chloroquinolin-7-yl)ethanone are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-diabetic Agents
1-(2-Chloroquinolin-7-yl)ethanone, as part of novel chloroquinoline derivatives, has been synthesized and analyzed for its potential biological activities. These compounds have shown promising antioxidant activity, which is crucial in reducing high glucose levels in the human body, suggesting their potential application as anti-diabetic agents. The interaction of these chloroquinoline derivatives with calf thymus DNA (CT-DNA) has been explored, indicating their binding affinity and possible therapeutic applications. The synthesized compounds, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been subjected to various spectroscopic analyses, confirming their structure and potential biological activities (Murugavel et al., 2017).
Structural and Spectroscopic Characterization
The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has been synthesized and characterized through structural and vibrational spectroscopic studies. This involved single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations, providing insights into its molecular structure and properties. Such detailed characterization is essential for understanding the compound's potential applications in various scientific research areas (Murugavel et al., 2016).
Antiplasmodial Activity
Research on novel ferrocene-chloroquine analogues, including compounds related to 1-(2-Chloroquinolin-7-yl)ethanone, has shown significant antiplasmodial activity in vitro against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential of chloroquinoline derivatives in developing new antimalarial therapies. The synthesis process and biological evaluation of these compounds provide valuable insights into their therapeutic potential and mechanism of action (Beagley et al., 2003).
VEGFR-II Inhibition in Cancer Management
Novel chloroquinoline derivatives, including 1-(2-chloroquinolin-7-yl)ethanone-based compounds, have been synthesized and evaluated for their potential as VEGFR-II inhibitors, which is a critical target in cancer management. These compounds have shown promising cytotoxicity against human breast and prostate cancer cell lines, suggesting their potential application in developing new anticancer therapies (Aboul-Enein et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-chloroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-11(12)13-10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJHWRNVDWTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroquinolin-7-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



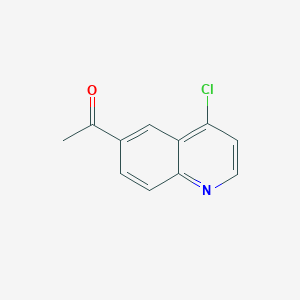
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)
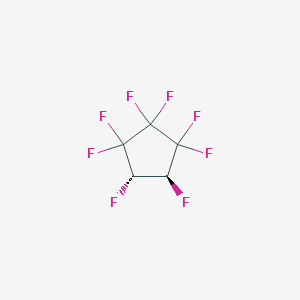
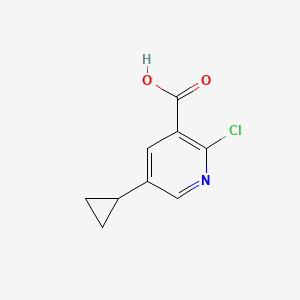
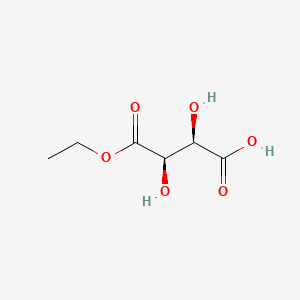
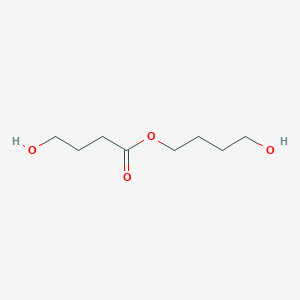
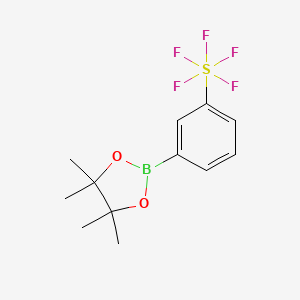
![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
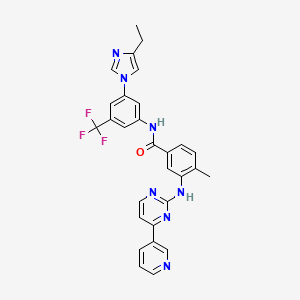
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
